Succinoadenosine 1,2-Dibenzyl Ester
Description
Contextualization within the Landscape of Purine (B94841) Nucleoside Synthesis and Metabolism
The synthesis of purine nucleotides, essential components of nucleic acids and energy carriers like ATP, occurs through two main pathways: de novo synthesis and salvage pathways. nih.govbioone.org The de novo pathway constructs purine rings from simpler molecules such as amino acids, CO2, and formate, while the salvage pathway recycles pre-existing purine bases and nucleosides. nih.govmicrobenotes.com
The de novo synthesis of purines is a highly regulated and energy-intensive process that occurs in the cytosol of the liver and other tissues. microbenotes.comutah.edu It begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to produce inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). utah.eduwikipedia.org The conversion of IMP to AMP involves the formation of an intermediate called adenylosuccinate, which is then cleaved to produce AMP and fumarate (B1241708). This two-step conversion is catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase (also known as adenylosuccinase).
A deficiency in the enzyme adenylosuccinase leads to the accumulation of its substrates, succinylaminoimidazole carboxamide ribotide (SAICAR) and succinoadenosine (also known as adenylosuccinate), in the cerebrospinal fluid, plasma, and urine of affected individuals. Therefore, Succinoadenosine serves as a crucial biomarker for this genetic disorder of purine metabolism. chemicalbook.com
Academic Significance of Succinoadenosine and its Precursor Derivatives in Biochemical Pathway Elucidation
The study of metabolic pathways often relies on the identification and quantification of key intermediates and end-products. ableweb.org Inborn errors of metabolism, such as adenylosuccinase deficiency, provide a natural model for understanding the roles of specific enzymes and the consequences of their dysfunction. The accumulation of specific metabolites, like Succinoadenosine, directly points to the site of the metabolic block. chemicalbook.com
The chemical synthesis of Succinoadenosine, facilitated by its precursor Succinoadenosine 1,2-Dibenzyl Ester, is of significant academic importance for several reasons:
Development of Diagnostic Standards: Synthetic Succinoadenosine is essential for creating calibrated standards for use in diagnostic tests, such as mass spectrometry, to accurately quantify its levels in patient samples.
Enzyme Characterization: The availability of the substrate allows for detailed in vitro studies of adenylosuccinase and other related enzymes, helping to understand their kinetics, regulation, and the effects of mutations. nih.gov
Investigating Pathophysiology: By administering labeled forms of Succinoadenosine (synthesized from labeled precursors), researchers can trace its metabolic fate and understand the downstream biochemical consequences of its accumulation, contributing to a better understanding of the disease's pathology.
The elucidation of biochemical pathways can be achieved through various methods, including the use of mutant organisms that lack specific enzymatic functions. ableweb.orgresearchgate.net By observing which compounds accumulate and which are absent, the sequence of reactions can be pieced together. ableweb.org
Overview of Current Research Trajectories Involving Complex Nucleoside Esters
Research into complex nucleoside esters, a category that includes compounds like this compound, is an active area of investigation with several key trajectories.
One major focus is the development of prodrugs . Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.gov However, their efficacy can be limited by poor cellular uptake and metabolic instability. nih.gov Esterification of nucleosides is a common strategy to mask polar functional groups, thereby increasing lipophilicity and facilitating passage across cell membranes. Once inside the cell, these esters are cleaved by cellular esterases to release the active nucleoside analog. Recent research has explored various ester derivatives, including alkoxyalkyl esters, to improve the therapeutic profile of antiviral agents like cidofovir. nih.gov
Another significant research direction is the synthesis of novel nucleoside analogs with unique biological activities. rsc.org This includes the development of halogenated or isotopically labeled nucleosides for use as research tools or potential therapeutics. nih.gov The synthesis of these complex molecules often requires multi-step procedures involving protected intermediates, such as esters, to achieve the desired chemical transformations with high specificity. nih.gov For instance, continuous flow biocatalysis using enzymes like lipase (B570770) has been successfully employed for the efficient synthesis of purine nucleoside esters under mild conditions. rsc.org
Furthermore, there is ongoing interest in the elucidation of biosynthetic pathways for naturally occurring, structurally complex nucleoside antibiotics. nih.govnih.gov Understanding these pathways can pave the way for the engineered biosynthesis of novel and more potent therapeutic agents. nih.gov This often involves the synthesis of proposed intermediates and their derivatives to confirm their role in the pathway.
Properties
Molecular Formula |
C₂₈H₂₉N₅O₈ |
|---|---|
Molecular Weight |
563.56 |
Origin of Product |
United States |
Strategic Chemical Synthesis and Advanced Derivatization of Succinoadenosine 1,2 Dibenzyl Ester
Historical Perspectives on Synthetic Methodologies for Adenosine (B11128) Esters and Related Nucleoside Derivatives
The synthesis of nucleoside derivatives, including adenosine esters, has been a cornerstone of medicinal and biological chemistry for decades. researchgate.net Early methods for creating these complex molecules were often characterized by harsh conditions and low yields. The "fusion method," for instance, involved heating a nucleobase with a protected 1-acetoxyribose at high temperatures (around 155°C), which could produce the desired nucleoside in yields of up to 70%, but lacked broad applicability and control. wikipedia.org
Another classical approach, the metal salt method, utilized silver or mercury salts of heterocyclic bases reacted with protected sugar halides. wikipedia.org While an improvement, these methods often suffered from the toxicity of the metal salts and challenges in achieving stereoselectivity.
A significant breakthrough came with the development of the silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction. wikipedia.org This method, which remains one of the most common for nucleoside synthesis, involves reacting a silylated nucleobase with an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org The SHJ reaction is noted for being a milder and more general method, offering better control over the stereochemistry of the crucial glycosidic bond. wikipedia.org These foundational techniques paved the way for the more refined and targeted synthesis of specific nucleoside esters like Succinoadenosine 1,2-Dibenzyl Ester.
| Method | Description | Typical Conditions | Limitations |
| Fusion Method | Direct heating of a nucleobase and an acetyl-protected 1-acetoxyribose. wikipedia.org | 155°C, neat reaction. | High temperatures, limited substrate scope, potential for side products. wikipedia.org |
| Metal Salt Method | Reaction of a metal salt (e.g., silver, mercury) of a heterocycle with a protected sugar halide. wikipedia.org | Varies with metal and solvent. | Use of toxic heavy metals, stoichiometry issues. wikipedia.org |
| Silyl-Hilbert-Johnson (Vorbrüggen) Reaction | Coupling of a silylated heterocyclic base with a protected sugar derivative using a Lewis acid catalyst. wikipedia.org | Milder conditions, various solvents (e.g., acetonitrile). | Silylated bases can be sensitive to moisture. wikipedia.org |
Targeted Synthesis of this compound: Methodological Advancements and Innovations
The targeted synthesis of a complex molecule such as this compound—an adenosine molecule linked via its ribose moiety to a dibenzyl-esterified succinic acid—requires a multi-step approach centered on precision and control. This involves protecting reactive sites, selectively forming the desired ester linkage, and understanding the underlying chemical dynamics.
Regioselective Protection Strategies for the Ribose Moiety of Adenosine
The ribose unit of adenosine contains three hydroxyl groups (at the 2', 3', and 5' positions) that can participate in esterification. To ensure the succinate (B1194679) moiety is attached at a specific position (most commonly the 5'-hydroxyl for synthetic accessibility and biological relevance), the other hydroxyl groups must be temporarily blocked using protecting groups.
A common and effective strategy for the simultaneous protection of the 2'- and 3'-hydroxyls is the formation of an acetal (B89532), such as an isopropylidene ketal. This is typically achieved by reacting adenosine with acetone (B3395972) in the presence of an acid catalyst. The resulting 2',3'-O-isopropylideneadenosine has a single free primary hydroxyl group at the 5' position, making it an ideal substrate for subsequent regioselective esterification. This approach is documented in the synthesis of related adenosine-5'-esters. google.com Other protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or trityl ethers, can also be employed for differential protection of the hydroxyl groups, offering chemists a versatile toolkit for directing reactions.
| Protecting Group | Target Hydroxyl(s) | Key Features | Typical Reagents |
| Isopropylidene Ketal | 2' and 3' (cis-diol) | Forms a stable five-membered ring; easily applied and removed under acidic conditions. google.com | Acetone, acid catalyst (e.g., p-TsOH) |
| Trityl (Tr) | 5' (primary) | Bulky group that selectively protects the sterically less hindered 5'-OH. | Trityl chloride, pyridine |
| tert-Butyldimethylsilyl (TBDMS) | 5' or 2'/3' | Offers tunable stability; removable with fluoride (B91410) ions (e.g., TBAF). | TBDMS-Cl, imidazole |
Optimized Esterification Protocols for Selective Dibenzyl Succinate Conjugation
With a suitably protected adenosine derivative in hand, the next step is the conjugation of the dibenzyl succinate moiety. This esterification can be achieved through several optimized protocols. A highly effective method involves using a coupling agent to facilitate the reaction between the free hydroxyl group of the protected adenosine and a carboxylic acid.
One such approach would use dibenzyl succinate that has been hydrolyzed to its mono-acid form (3-(benzyloxycarbonyl)propanoic acid). This acid can then be coupled to the 5'-hydroxyl of 2',3'-O-isopropylideneadenosine using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). An alternative advanced coupling agent is N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which has been successfully used in the synthesis of other adenosine-5'-esters. google.com The final step would be the removal of the ribose protecting group (e.g., the isopropylidene group) under mild acidic conditions to yield the target compound.
Reaction Kinetic Studies and Mechanistic Insights into Ester Formation and Cleavage Pathways
The formation of the ester bond in this compound is a reversible reaction governed by equilibrium. rdd.edu.iq Kinetic studies of similar esterification reactions reveal that several factors can be manipulated to drive the reaction toward the product and maximize yield.
Temperature: Increasing the reaction temperature generally increases the rate constant. uobaghdad.edu.iqresearchgate.net However, since esterification can be exothermic, an optimal temperature must be found to balance reaction rate and equilibrium position. uobaghdad.edu.iqresearchgate.net
Catalyst: Acid catalysts are commonly used to accelerate the reaction. rdd.edu.iq In the context of the coupling agents mentioned above, catalysts like DMAP function by forming a highly reactive O-acylisourea intermediate that is more susceptible to nucleophilic attack by the adenosine's hydroxyl group.
Reactant Concentration: Using an excess of one reactant can shift the equilibrium to favor the formation of the ester product. rdd.edu.iq
The mechanism of ester cleavage, the reverse reaction, is typically hydrolysis. This pathway is also acid- or base-catalyzed and involves the nucleophilic attack of water on the ester's carbonyl carbon. The stability of the ester bond is therefore pH-dependent. In a biological context or during purification, pH control is critical to prevent the premature cleavage of the dibenzyl or succinate esters.
Exploration of Stereochemical Control in Nucleoside Ester Synthesis
Adenosine is a chiral molecule, and preserving its stereochemistry, particularly the β-configuration of the glycosidic bond and the stereocenters of the ribose ring, is paramount during synthesis. rsc.org The esterification of a ribose hydroxyl group does not affect the existing chiral centers, so the primary challenge in stereochemical control lies in the initial synthesis of the nucleoside itself.
In methods like the silyl-Hilbert-Johnson reaction, the use of a participating protecting group at the 2'-position of the ribose derivative (such as an acetyl or benzoyl group) is a classic strategy to ensure the formation of the desired β-anomer. wikipedia.org The protecting group forms a cyclic cation intermediate that blocks the α-face of the ribose ring, forcing the incoming nucleobase to attack from the β-face. wikipedia.org Once the adenosine starting material with the correct stereochemistry is obtained, subsequent esterification at the 2', 3', or 5' positions proceeds with retention of the ring's configuration. Advanced analytical techniques, such as vibrational circular dichroism (VCD), can be used to confirm the three-dimensional structure and conformation of the final nucleoside product. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Routes to this compound
Modern synthetic chemistry is increasingly focused on sustainability. huarenscience.com The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.
Key strategies include:
Safer Solvents: Traditional syntheses often use chlorinated or other hazardous solvents. Green chemistry promotes the use of safer alternatives like water-based systems, bio-derived solvents (e.g., 2-methyltetrahydrofuran), or ionic liquids. huarenscience.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. huarenscience.com This involves choosing reactions that are highly efficient and avoid the use of stoichiometric reagents in favor of catalysts.
Renewable Feedstocks: While the core adenosine scaffold is often derived from fermentation, efforts are underway to source other reagents from renewable bio-based materials. huarenscience.com
Catalysis: Replacing toxic or rare metal catalysts with those based on earth-abundant metals like iron or copper is a key goal. huarenscience.com Furthermore, the use of biocatalysts, such as enzymes (e.g., lipases for esterification), offers a highly selective and environmentally benign alternative that operates under mild conditions.
By integrating these principles, the synthesis of this compound and other complex nucleoside derivatives can be made more efficient, safer, and environmentally sustainable.
Molecular Transformations and Analogue Synthesis of Succinoadenosine 1,2 Dibenzyl Ester
Design and Synthesis of Analogues with Modified Protecting Groups for Orthogonal Deprotection Strategies
The dibenzyl ester functionality of Succinoadenosine 1,2-Dibenzyl Ester provides a starting point for the strategic introduction of alternative protecting groups, a critical aspect in the multi-step synthesis of complex nucleoside analogues. The concept of orthogonal deprotection, where specific protecting groups can be removed under distinct conditions without affecting others, is paramount for efficient and high-yielding synthetic routes. worktribe.comrsc.org
The benzyl (B1604629) esters on the succinyl moiety can be chemoselectively cleaved under specific conditions. For instance, catalytic hydrogenation is a common method for the removal of benzyl groups, a process that is generally orthogonal to many other protecting groups used in nucleoside chemistry. thieme-connect.de Research has also demonstrated the use of nickel boride for the rapid and chemoselective deprotection of benzyl esters, offering an alternative to traditional methods. organic-chemistry.org This allows for the selective deprotection of the succinyl carboxyl groups, which can then be coupled with other molecules or further modified.
The strategic replacement of one or both benzyl groups with other ester functionalities, such as tert-butyl or fluorenylmethyloxycarbonyl (Fmoc) esters, can be envisioned. This would allow for a wider range of orthogonal deprotection strategies. For example, a tert-butyl ester can be removed under acidic conditions, while an Fmoc group is labile to mild base, and the benzyl esters to hydrogenolysis. worktribe.comthieme-connect.de This multi-tiered protection scheme enables the sequential modification of the succinyl moiety, expanding the diversity of accessible analogues.
| Protecting Group | Deprotection Condition | Orthogonality |
| Benzyl (Bn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to many acid- and base-labile groups. |
| tert-Butyl (tBu) | Acidic Conditions (e.g., Trifluoroacetic Acid) | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Mild Base (e.g., Piperidine in DMF) | Orthogonal to acid-labile and hydrogenolysis-labile groups. |
| Allyl (All) | Palladium(0) Catalysis | Orthogonal to most other common protecting groups. thieme-connect.de |
Elaboration of this compound into Structurally Related Nucleoside Pro-moieties (Focus on Chemical Architecture)
The chemical architecture of this compound makes it an ideal precursor for the synthesis of various nucleoside pro-moieties. Pro-moieties, or prodrugs, are inactive forms of a drug that are metabolized into the active form within the body. nih.gov The succinyl linker provides a handle for attaching various functional groups that can enhance properties such as cell permeability or target specificity.
Following the selective deprotection of one or both benzyl esters, the resulting free carboxylic acid(s) can be coupled with a variety of promoieties. For instance, coupling with amino acids or short peptides can generate nucleopeptides, which may exhibit altered biological activities or transport properties. rsc.org The synthesis of such conjugates often involves standard peptide coupling reagents.
Furthermore, the succinyl chain itself can be modified. For example, the length of the dicarboxylic acid linker can be varied to modulate the distance between the adenosine (B11128) core and any attached promoiety, which can be crucial for biological activity. The general synthetic strategies for creating adenosine derivatives through acylation, reduction, and deprotection reactions can be applied here. nih.gov
Chemoenzymatic and Biocatalytic Approaches to Esterification and Transesterification of Nucleoside Derivatives
The fields of chemoenzymatic synthesis and biocatalysis offer powerful tools for the selective modification of nucleoside derivatives, often providing advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods. conicet.gov.armedcraveonline.comnih.gov These approaches are highly relevant to the esterification and transesterification of compounds like this compound.
Enzymes, particularly lipases and proteases, can be employed for the selective hydrolysis or formation of ester bonds. nih.gov For instance, a lipase (B570770) could be used to selectively hydrolyze one of the benzyl esters of this compound, yielding a mono-acid derivative. Conversely, enzymes can catalyze the esterification of a free carboxylic acid on a modified succinoadenosine with a new alcohol, a process that can be highly specific. nih.gov
Biocatalytic transglycosylation, catalyzed by enzymes like nucleoside phosphorylases, allows for the exchange of the adenine (B156593) base with other purine (B94841) or pyrimidine (B1678525) bases, providing a route to a wide range of nucleoside analogues with different heterocyclic cores while retaining the modified succinyl-ribose moiety. worktribe.com
| Enzymatic Reaction | Enzyme Class | Application to Succinoadenosine Derivatives |
| Ester Hydrolysis | Lipases, Esterases | Selective deprotection of one benzyl ester. |
| Esterification | Lipases | Introduction of new ester functionalities. nih.gov |
| Transesterification | Lipases | Exchange of one ester group for another. nih.gov |
| Transglycosylation | Nucleoside Phosphorylases | Exchange of the adenine base for other nucleobases. worktribe.com |
Chemical Scaffolds Derived from this compound for Advanced Chemical Biology Probes
The inherent structure of this compound makes it a valuable scaffold for the development of advanced chemical biology probes. These probes are essential tools for studying biological processes at the molecular level. nih.gov
By attaching reporter groups such as fluorescent dyes or biotin (B1667282) to the succinyl linker, researchers can create probes for various applications. For example, a fluorescently labeled Succinoadenosine analogue could be used to visualize the localization of adenosine receptors or transporters in cells. The synthesis of such probes would involve the deprotection of one of the benzyl esters, followed by coupling with an appropriately functionalized reporter molecule.
The succinyl linker can also be used to attach affinity tags, such as biotin, for use in affinity chromatography to isolate and identify proteins that bind to adenosine or its analogues. Furthermore, the dibenzyl ester can be replaced with photolabile protecting groups, allowing for the light-induced release of the active nucleoside, providing spatiotemporal control in biological experiments. The development of such sophisticated tools is crucial for advancing our understanding of the complex roles of nucleosides in biology.
Theoretical and Computational Investigations of Succinoadenosine 1,2 Dibenzyl Ester
Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Analysis
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of succinoadenosine 1,2-dibenzyl ester. These methods, grounded in the principles of quantum mechanics, can provide detailed information about the molecule's electronic structure, relative stability of different forms, and preferred three-dimensional arrangements.
By employing techniques such as Density Functional Theory (DFT), it is possible to model the electron distribution within the molecule. This allows for the calculation of key electronic properties, which are presented in the following table:
| Property | Calculated Value | Significance |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | -6.2 eV | The energy of the Highest Occupied Molecular Orbital suggests the molecule's potential to act as an electron donor. |
| LUMO Energy | -1.8 eV | The energy of the Lowest Unoccupied Molecular Orbital relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | This energy gap is an indicator of the molecule's chemical reactivity and electronic stability. |
| Note: The values presented in this table are hypothetical and for illustrative purposes. |
Conformational analysis through quantum chemical calculations helps in identifying the most stable three-dimensional structures of the molecule. By systematically rotating the bonds, particularly around the ester linkages and the glycosidic bond, a potential energy surface can be mapped out. This reveals the low-energy conformers that are most likely to be present under experimental conditions. Such studies are vital for understanding how the molecule might interact with biological targets or reagents in a synthesis.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of this compound. nih.gov MD simulations model the movement of atoms and molecules over time, providing a view of how the compound behaves in a more realistic, solution-phase environment.
A typical MD simulation would be set up with the parameters outlined in the table below:
| Parameter | Value/Description | Purpose |
| Force Field | AMBER | A set of parameters that defines the potential energy of the system. |
| Solvent Model | TIP3P Water | An explicit water model to simulate aqueous environments. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | The duration over which the molecular motions are tracked. |
| Note: The parameters in this table are for a representative simulation and can be varied. |
Through MD simulations, the flexibility of different parts of the this compound molecule can be assessed. For instance, the benzyl (B1604629) groups of the ester may exhibit significant rotational freedom, which could have implications for its binding to other molecules. Furthermore, the simulations can shed light on how the molecule interacts with surrounding solvent molecules, such as water. The formation and breaking of hydrogen bonds between the molecule and water can be monitored, providing a detailed understanding of its solvation and solubility characteristics.
Prediction of Reaction Pathways and Transition States in Esterification and Hydrolysis of Analogues
Computational methods can also be used to investigate the chemical reactions involving analogues of this compound, such as its formation through esterification or its breakdown via hydrolysis. nih.gov By modeling these reaction pathways, it is possible to identify the transition states—the high-energy intermediates that govern the reaction rate.
The table below illustrates the kind of data that can be obtained from such a theoretical study of a hydrolysis reaction:
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Interacting Residues (in an enzymatic context) |
| Nucleophilic Attack | 15.2 | -5.4 | Aspartic Acid, Histidine |
| Tetrahedral Intermediate Formation | - | - | Serine |
| Proton Transfer | 8.7 | 2.1 | Water, Histidine |
| Product Release | 5.1 | -10.8 | - |
| Note: These values are hypothetical and would be specific to a particular analogue and reaction conditions. |
Understanding the energetics of these reaction pathways can provide valuable insights for synthetic chemists. For example, by identifying the rate-determining step of a reaction, efforts can be focused on optimizing conditions to overcome that specific energy barrier. In a biological context, these calculations can help to elucidate the mechanism of enzymes that may process similar molecules.
In Silico Design and Virtual Screening of Hypothetical Succinoadenosine Dibenzyl Ester Derivatives
Building upon the foundational knowledge from quantum chemical and molecular dynamics studies, in silico design and virtual screening can be employed to explore hypothetical derivatives of this compound. nih.govresearchgate.net This involves computationally creating a library of related molecules with modified functional groups and then predicting their properties.
A virtual screening workflow might involve the following steps, with the goal of identifying derivatives with potentially improved characteristics:
Library Generation: Create a set of virtual compounds by systematically modifying the parent structure. For instance, different substituents could be placed on the benzyl rings or the adenine (B156593) base.
Property Prediction: For each derivative, calculate key properties such as binding affinity to a target protein, solubility, and metabolic stability using computational models.
Filtering and Ranking: The virtual library is then filtered and ranked based on the predicted properties to identify the most promising candidates for synthesis and experimental testing.
The following table shows a hypothetical set of derivatives and their predicted properties:
| Derivative | Modification | Predicted Binding Affinity (to a hypothetical target) | Predicted Aqueous Solubility |
| SDE-001 | 4-fluoro on benzyl rings | -8.5 kcal/mol | Moderate |
| SDE-002 | 4-methoxy on benzyl rings | -7.9 kcal/mol | High |
| SDE-003 | N6-methyl on adenine | -8.2 kcal/mol | Moderate |
| SDE-004 | 2'-hydroxyl on ribose | -9.1 kcal/mol | High |
| Note: The data in this table is purely illustrative and for conceptual demonstration. |
This approach allows for the rapid exploration of a vast chemical space, prioritizing the synthesis of compounds that are most likely to possess the desired biological or chemical properties, thereby accelerating the discovery process.
Mechanistic Role of Succinoadenosine 1,2 Dibenzyl Ester in Research on Purine De Novo Synthesis Pathways
Application as a Chemical Precursor in the Laboratory Synthesis of Succinoadenosine and its Analogues for Biochemical Studies
Succinoadenosine 1,2-Dibenzyl Ester serves as a key intermediate in the chemical synthesis of Succinoadenosine. theclinivex.com Succinoadenosine itself is a crucial biochemical marker for adenylosuccinase deficiency, a genetic disorder affecting purine (B94841) metabolism. theclinivex.com In the laboratory, the dibenzyl ester form provides a stable, protected version of the target molecule. The benzyl (B1604629) groups act as protecting groups for the carboxylic acid functionalities of the succinyl portion of the molecule. This protection is essential for a few reasons:
It prevents unwanted side reactions at the carboxylic acid sites during synthetic modifications on other parts of the molecule.
It increases the solubility of the compound in organic solvents, facilitating purification and handling during multi-step syntheses.
The benzyl ester groups can be reliably removed under specific conditions (typically through catalytic hydrogenation) to yield the final, biologically active Succinoadenosine.
This synthetic strategy allows researchers to produce Succinoadenosine in a controlled and efficient manner. The availability of synthetically derived Succinoadenosine is paramount for creating the substrates needed for in vitro biochemical assays designed to study the purine synthesis pathway and its associated disorders.
Table 1: Role of Benzyl Ester Groups in Synthesis
| Feature | Function in Synthesis |
| Protection | Shields the carboxylic acid groups from reacting during other synthetic steps. |
| Solubility | Enhances solubility in organic solvents, aiding in reaction and purification processes. |
| Deprotection | Can be cleanly and selectively removed to yield the final active compound. |
Investigating Chemical Transformations Associated with Adenylosuccinase Function Through Synthetic Intermediates
Adenylosuccinase (also known as adenylosuccinate lyase) is a bifunctional enzyme that catalyzes two separate steps in purine metabolism: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (Succinyl-AMP) to adenosine (B11128) monophosphate (AMP), releasing fumarate (B1241708) in both reactions. nih.govresearchgate.net A deficiency in this enzyme leads to the accumulation of its substrates, which can be detected in the body fluids of affected individuals. researchgate.net
To study the specific chemical transformation of adenylosuccinate to AMP and fumarate, researchers require a stable supply of the substrate. This compound is the direct precursor to the nucleoside form, Succinoadenosine. By deprotecting the ester, researchers generate the substrate needed for enzymatic assays. theclinivex.com These assays allow for the detailed kinetic analysis of adenylosuccinase activity. nih.gov By monitoring the disappearance of the substrate or the appearance of the products, scientists can determine key enzymatic parameters and understand how mutations or potential inhibitors affect the enzyme's catalytic function. The synthetic intermediate, therefore, is indispensable for generating the necessary tools to probe this specific biochemical reaction.
Development of Chemically Modified Substrates for Enzymatic Mechanism Elucidation in Purine Metabolism
A powerful technique for understanding how an enzyme works is to present it with a series of chemically modified versions of its natural substrate. The use of this compound as a starting material is highly advantageous for creating such modified substrates. With the carboxylic acid groups protected, chemists can selectively perform reactions on other parts of the molecule, such as the adenine (B156593) base or the ribose sugar.
For example, modifications could include:
Altering the length or structure of the succinyl chain.
Substituting atoms on the purine ring.
Changing the stereochemistry of the ribose sugar.
After these specific modifications are made, the benzyl ester protecting groups are removed. The resulting panel of substrate analogues can then be introduced to adenylosuccinase in controlled experiments. By observing which analogues are successfully processed by the enzyme and which are not, researchers can deduce the precise structural and electronic requirements of the enzyme's active site. This process helps to map the critical interactions between the substrate and the amino acid residues responsible for binding and catalysis, thereby elucidating the enzyme's mechanism of action.
Table 2: Research Applications of Modified Substrates
| Research Goal | Approach |
| Map Active Site | Synthesize analogues with modifications at different positions to see which ones bind or are catalyzed. |
| Understand Catalysis | Introduce changes that might affect the chemical reaction to pinpoint key functional groups. |
| Probe Binding Requirements | Systematically alter the substrate's structure to determine the essential features for enzyme recognition. |
Utilizing this compound Analogues as Tools for Chemical Probing of Enzyme Specificity
The concept of enzyme specificity is central to biochemistry; enzymes typically catalyze only one or a very limited range of reactions involving specific substrates. nih.gov Analogues derived from this compound are excellent chemical probes for exploring the specificity of adenylosuccinase and other enzymes in the purine metabolic network. hsulab.com
Chemical probes are small molecules designed to interact with a specific protein target to study its function in a biological system. hsulab.comrsc.org By starting with the protected dibenzyl ester, a diverse library of related molecules can be synthesized. These analogues can be designed to test the boundaries of adenylosuccinase's substrate tolerance. For instance, researchers can investigate whether related enzymes in the purine pathway might inadvertently bind to or be inhibited by these substrate mimics. This is crucial for understanding potential off-target effects of drugs designed to target purine metabolism and for appreciating the metabolic channeling within the cell. The development of tailored probes can offer insights into the biological function of target enzymes that could not be achieved by other means. hsulab.com
Furthermore, these probes can be tagged with reporter groups (like fluorescent dyes) to visualize their interaction with enzymes in real-time or to isolate enzyme-substrate complexes for further structural analysis. The synthetic flexibility offered by this compound is thus a key enabler for the creation of sophisticated chemical tools to dissect the intricacies of enzyme specificity in purine metabolism.
Emerging Research Directions and Future Challenges in Succinoadenosine 1,2 Dibenzyl Ester Chemistry
Innovations in Protecting Group Chemistry for Complex Nucleoside Synthesis
The synthesis of complex nucleoside analogues like Succinoadenosine 1,2-Dibenzyl Ester is a significant challenge, primarily due to the need for precise control over stereochemistry and the presence of multiple reactive functional groups. numberanalytics.comumich.edu Protecting groups are indispensable tools in this endeavor, ensuring that reactions occur only at desired locations on the nucleoside.
The selection of protecting groups is critical and must meet several criteria, including ease of introduction and removal, stability under various reaction conditions, and enhancement of solubility in organic solvents. umich.edu For the synthesis of ribonucleosides, the 2'-hydroxyl group requires protection to prevent side reactions. The benzyl (B1604629) moiety, often used as a protective group for monophosphates, and the benzyloxycarbonyl (Cbz) group, offer versatile alternatives to traditional O-benzyl ethers in nucleoside chemistry.
Key considerations in protecting group strategies include:
Transient vs. Persistent Protection: Transient groups, like the 4,4′-dimethoxytrityl (DMTr) group for the 5'-hydroxyl, are removed at each coupling cycle, while persistent groups remain throughout the synthesis and are removed at the final stage. umich.edu
Stability: The stability of protecting groups can be influenced by substitutions on the nucleoside, for instance, the stability of defenses in acidic media is affected by 3′-O substitution.
Compatibility: The chosen protecting groups must be compatible with other reagents used in the synthesis, such as the o-chlorophenyl protection on phosphates which is not compatible with an oximate treatment used for deprotection.
Recent innovations focus on developing novel protecting groups that offer enhanced stability and selectivity. For example, the 2′-O-Cpep acetal (B89532) has shown to be more stable under certain acidic conditions compared to other acetals, making it suitable for solid-phase RNA synthesis. acs.org However, bulky protecting groups can sterically hinder reactions, necessitating longer coupling times. acs.org Future research will likely focus on developing "traceless" protecting groups that can be removed without leaving any residual atoms, and on "orthogonal" protecting group strategies that allow for the selective deprotection of one group in the presence of others.
Integration of Microfluidic and Flow Chemistry Techniques for Scalable Synthesis of Nucleoside Esters
The scalable synthesis of nucleoside esters presents numerous challenges, including reaction control, safety, and cost-effectiveness. nih.gov Microfluidic and flow chemistry techniques are emerging as powerful solutions to address these issues. arxiv.orgarxiv.org These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. arxiv.org
Flow chemistry has been successfully applied to the multi-step synthesis of nucleosides. mit.edunih.gov For instance, a general and scalable method for Brønsted acid-catalyzed nucleoside formation has been developed using a flow reaction format, which allows for the use of high reaction temperatures and mild acids. mit.edu This approach has enabled the one-flow, multi-step synthesis of unprotected nucleosides. mit.edunih.gov
Advantages of Flow Chemistry in Nucleoside Synthesis:
| Parameter | Batch Chemistry | Flow Chemistry | Benefit of Flow Chemistry |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient | Improved safety and reaction control |
| Mass Transfer | Limited by vessel size and stirring | Enhanced due to small channel dimensions | Faster reaction rates and higher yields |
| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer | Easier transition from lab to industrial scale |
| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes minimize risk | Safer handling of toxic and reactive intermediates |
The continuous synthesis of valuable nucleoside drugs has been achieved with high conversion rates using immobilized enzymes in flow reactors. nih.gov This approach not only improves efficiency but also enhances the sustainability of the process by allowing for the reuse of the enzyme and the recovery of excess reagents. nih.gov The future of nucleoside ester synthesis will likely see a greater integration of automated microfluidic platforms for high-throughput screening and optimization of reaction conditions. arxiv.org
Exploration of Supramolecular Interactions Involving Dibenzyl Ester Moieties in Nucleoside Scaffolds
Supramolecular chemistry, the study of non-covalent interactions between molecules, is a burgeoning area in nucleoside research. The dibenzyl ester moieties in a molecule like this compound can play a significant role in mediating these interactions. The aromatic benzyl groups can participate in π-π stacking interactions, which are crucial for the self-assembly of nucleoside-based structures.
These non-covalent interactions can influence the physical and biological properties of nucleoside analogues, including their solubility, crystal packing, and interactions with biological targets. For example, the benzyl ester group has been shown to enhance the substrate affinity and broaden the substrate specificity of enzymes in chemoenzymatic polymerizations. nih.gov In the context of drug design, understanding and controlling these supramolecular interactions can lead to the development of nucleoside analogues with improved pharmacodynamic and pharmacokinetic profiles.
Future research in this area will likely focus on:
The design of nucleoside analogues with specific self-assembling properties.
The use of computational modeling to predict and understand the supramolecular behavior of these molecules.
The development of novel materials, such as hydrogels and nanoparticles, based on the self-assembly of nucleoside esters for applications in drug delivery and tissue engineering.
Computational-Guided Synthesis and Optimization of Advanced Nucleoside Chemical Entities
Computational chemistry has become an indispensable tool in modern drug discovery and development. rsc.org In the context of this compound and other complex nucleosides, computational methods can be used to guide the synthesis and optimize the properties of these molecules.
Computational modeling can predict the reactivity of different functional groups, allowing for the rational design of synthetic routes and the selection of appropriate protecting groups. rsc.org It can also be used to predict the three-dimensional structure of nucleoside analogues and their interactions with biological targets, such as enzymes and receptors. rsc.org This information is invaluable for the design of more potent and selective drugs. hw.ac.uk
Recently, computational modeling has been used to predict the formation of complex, hierarchical cage-like molecules, demonstrating the power of this approach in guiding the synthesis of novel chemical entities. hw.ac.ukresearchgate.net The preference for the formation of a specific cage structure over other potential products was accurately predicted, along with its porous crystal packing. hw.ac.ukresearchgate.net This suggests a broader design strategy for the hierarchical assembly of complex molecules with engineered functions. researchgate.net
The future of nucleoside chemistry will undoubtedly involve a closer integration of computational and experimental approaches. This synergy will enable the rapid design and synthesis of novel nucleoside analogues with tailored properties for a wide range of applications, from new therapeutics to advanced functional materials.
Q & A
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to map electrostatic potentials and identify nucleophilic attack sites.
- MD simulations : Simulate solvent interactions to assess steric hindrance around ester groups.
- QSAR models : Corrate experimental hydrolysis rates with electronic descriptors (e.g., Hammett σ) .
Key Considerations for Experimental Design
- Critical parameter control : Monitor humidity, oxygen levels, and light exposure during synthesis to prevent side reactions.
- Literature benchmarking : Compare NMR shifts and yields with structurally similar esters (e.g., benzyl-protected nucleosides) .
- Ethical data presentation : Avoid selective reporting; disclose all replicates and outliers in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
